Manganese(2+);pentane-2,4-dione;hydrate

Description

Contextualization of Metal Acetylacetonate (B107027) Coordination Chemistry

Metal acetylacetonates (B15086760) are a class of coordination complexes formed between a metal ion and the acetylacetonate anion (acac⁻). wikipedia.org Acetylacetone (B45752) (CH₃COCH₂COCH₃) is a β-diketone that exists in equilibrium with its enol tautomer, (Z)-4-hydroxypent-3-en-2-one. wikipedia.org Deprotonation of this enol form yields the acetylacetonate anion, a versatile bidentate ligand that coordinates to a central metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org This chelation imparts significant stability to the resulting complex, a phenomenon known as the chelate effect. libretexts.org

The general synthesis of metal acetylacetonates involves the reaction of a metal salt with acetylacetone, often in the presence of a base to facilitate the deprotonation of the ligand. wikipedia.orgwikipedia.org These complexes are typically neutral, crystalline solids and are notable for their solubility in organic solvents, a property that distinguishes them from many metal halides and enhances their utility as catalyst precursors and reagents. wikipedia.org The field of metal acetylacetonate chemistry is extensive, with applications ranging from catalysts in organic synthesis and precursors for materials science to serving as NMR shift reagents. wikipedia.orgresearchgate.net The acetylacetonate ligand itself, while often considered stable, can exhibit redox-activity depending on the coordination environment, adding another layer of chemical versatility to its complexes. nih.gov

Significance of Manganese-Based Coordination Compounds in Contemporary Scientific Inquiry

Manganese is a first-row transition metal known for its remarkable redox versatility, capable of existing in a wide range of oxidation states. rsdjournal.org This property is central to its importance in coordination chemistry, as the physical and chemical characteristics of manganese complexes can be tuned by controlling the metal's oxidation state. rsdjournal.org This versatility makes manganese compounds highly relevant in diverse research areas, including materials chemistry, catalysis, and bioinorganic chemistry. rsdjournal.orgfrontiersin.org

In catalysis, manganese complexes are increasingly studied as sustainable alternatives to precious metal catalysts for a variety of organic transformations. rsdjournal.orgacs.org They have shown efficacy in reactions such as hydrogenations, hydrofunctionalizations, and oxidations. acs.orgnih.gov The accessibility of multiple oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) is often key to the catalytic cycle. caltech.edu Furthermore, the development of manganese-based nanomaterials and coordination complexes for biomedical applications, including potential anticancer, antibacterial, and antifungal agents, is a growing field of interest. frontiersin.orgresearchgate.netiscience.in The ability to design ligands that stabilize specific manganese oxidation states and create unique coordination geometries is a fundamental driver of ongoing research. frontiersin.org

Overview of Key Research Domains for Manganese(II) Acetylacetonate Hydrate (B1144303) Systems

Manganese(II) acetylacetonate, particularly its dihydrate form, serves as a crucial compound in several key research domains due to its specific chemical properties and reactivity.

Precursor for Materials Synthesis: One of the most prominent applications of Manganese(II) acetylacetonate is as a precursor for the synthesis of manganese-containing materials, especially manganese oxide (MnO) nanoparticles. sigmaaldrich.comlookchem.comnih.gov The thermal decomposition of Mn(acac)₂ in high-boiling point organic solvents is a common and effective method for producing monodisperse MnO nanoparticles with controlled size and morphology. nih.govntu.edu.sg These nanoparticles are under investigation for various high-technology applications, including as contrast agents in magnetic resonance imaging (MRI) and in energy storage devices. sigmaaldrich.comnih.govsigmaaldrich.com The compound is also used in chemical vapor deposition (CVD) techniques to create nanostructures. americanelements.com

Catalysis: Manganese(II) acetylacetonate and its derivatives are explored as catalysts in organic synthesis. The dihydrate form, Bis(acetylacetonato)diaquomanganese(II), has been studied for its role in autoxidation reactions, where it can catalyze the oxidation of various organic substrates. caltech.edu Studies have shown that it can be an active catalyst for oxidation reactions, such as the epoxidation of olefins. researchgate.net Its catalytic activity is often linked to the ability of the manganese center to cycle between the Mn(II) and Mn(III) oxidation states. caltech.edu

Fundamental Coordination Chemistry: The compound is a model system for studying the coordination chemistry of manganese(II). Research investigates its structure, stability, and reactivity. For instance, studies have explored its autoxidation in different solvents, revealing mechanisms that involve the formation of ternary complexes between the manganese chelate, a substrate, and molecular oxygen. caltech.edu It also serves as a starting material for the synthesis of other manganese complexes, including the oxidized Mn(acac)₃ and mixed-ligand complexes where the water molecules are replaced by other ligands. researchgate.netchemicalbook.com This allows for the systematic study of how ligand environments affect the properties of the manganese center.

Other Applications: Research has also extended to modifying the surfaces of materials. For example, vapor treatment with Manganese(II) acetylacetonate has been used to enhance the permselectivity of zeolite imidazolate framework (ZIF-8) membranes for gas separation processes. sigmaaldrich.comsigmaaldrich.com Furthermore, its potential as an antimicrobial agent has been investigated, demonstrating another facet of its research utility. lookchem.com

Compound Properties and Applications

Below are interactive tables summarizing the key properties and research applications of Manganese(II) acetylacetonate hydrate.

Table 1: Physicochemical Properties of Manganese(II) Acetylacetonate Note: Some properties may refer to the anhydrous form, as specified.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄MnO₄ (anhydrous) | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 253.15 g/mol (anhydrous) | chemicalbook.comsigmaaldrich.com |

| Appearance | Beige / pale pink / yellow solid | wikipedia.orglookchem.comnih.gov |

| Common Hydrate Form | Dihydrate (Mn(acac)₂·2H₂O) | wikipedia.orgchemicalbook.com |

| Melting Point | 248-250 °C (dec.) | chemicalbook.com |

| Structure | The dihydrate is a coordination polymer with octahedral Mn(II) centers. The anhydrous form is trimeric in hydrocarbon solvents. | lookchem.comchemicalbook.comwikipedia.org |

| Solubility | Soluble in methanol, ethanol, heptane, and benzene. Water solubility: 11.5 g/L. | chemicalbook.comsigmaaldrich.com |

Table 2: Summary of Research Applications for Manganese(II) Acetylacetonate Hydrate

| Research Domain | Specific Application | Key Research Finding | Reference |

|---|---|---|---|

| Materials Science | Precursor for Nanoparticle Synthesis | Thermal decomposition of Mn(acac)₂ is a superior method for generating various phases of manganese oxide nanocrystals with a narrow size distribution. | nih.govntu.edu.sg |

| The resulting nanoparticles are being developed for biomedical uses, such as 'switchable' positive contrast agents for MRI. | sigmaaldrich.comnih.gov | ||

| Catalysis | Oxidation Catalyst | Mn(acac)₂ complexes can catalyze the oxidation of olefins like cis-cyclooctene. | researchgate.net |

| Autoxidation Studies | The dihydrate is an excellent substrate for studying the kinetics and mechanism of autoxidation reactions, which can be catalyzed by acetylacetone itself. | caltech.edu | |

| Membrane Science | Membrane Modification | Vapor treatment with Mn(acac)₂ can modify ZIF-8 membranes to enhance their permselectivity in gas separation processes. | sigmaaldrich.comsigmaaldrich.com |

| Coordination Chemistry | Synthesis of Other Complexes | It is a common starting material for synthesizing other manganese complexes, such as Mn(acac)₃, through oxidation. | wikipedia.orgchemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16MnO5 |

|---|---|

Molecular Weight |

271.17 g/mol |

IUPAC Name |

manganese(2+);pentane-2,4-dione;hydrate |

InChI |

InChI=1S/2C5H7O2.Mn.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |

InChI Key |

OYMREHNGKLGDPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthesis Routes for Manganese(II) Acetylacetonate (B107027) Hydrate (B1144303)

The formation of manganese(II) acetylacetonate hydrate, typically as the dihydrate [Mn(acac)₂(H₂O)₂], is most commonly achieved through straightforward acid-base chemistry in aqueous or alcoholic media.

Acid-Base Reaction Approaches Utilizing Manganese(II) Precursors and Acetylacetone (B45752)

The principal synthetic strategy involves the reaction of a soluble manganese(II) salt with acetylacetone (Hacac). Acetylacetone is a weak acid, and the reaction equilibrium favors the formation of the complex upon deprotonation of the ligand. wikipedia.org This deprotonation is facilitated by the addition of a base, which neutralizes the proton released from the enol tautomer of acetylacetone, thereby generating the acetylacetonate anion (acac⁻). wikipedia.orgblogspot.com

Commonly used manganese(II) precursors include manganese(II) chloride, manganese(II) sulfate, and manganese(II) acetate (B1210297). The choice of base is critical; mild bases like sodium acetate are frequently employed. blogspot.comscribd.com The acetate ion acts as a proton acceptor, shifting the equilibrium towards the formation of the manganese(II) acetylacetonate complex. blogspot.com Stronger bases, such as sodium hydroxide (B78521), can also be used to drive the reaction to completion. psu.edu

The general reaction can be represented as: Mn²⁺(aq) + 2 Hacac + 2 B ⇌ Mn(acac)₂ + 2 BH⁺ (where B is a base)

A typical laboratory preparation involves dissolving a hydrated manganese(II) salt, such as manganese(II) chloride tetrahydrate, in water or a water-alcohol mixture, followed by the addition of acetylacetone and a base. blogspot.compsu.edu The resulting complex, being less soluble in the reaction medium, can often be isolated by crystallization.

Role of Aqua Ligands and Hydrated Metal Salts in Coordination Sphere Formation

The coordination chemistry of manganese(II) in aqueous solution is dominated by the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. nih.gov When manganese(II) acetylacetonate is synthesized in aqueous or mixed aqueous/organic solvents, water molecules play a direct role as ligands in the final product's coordination sphere. The most stable and commonly isolated form is the dihydrate, bis(acetylacetonato)diaquomanganese(II), with the formula [Mn(acac)₂(H₂O)₂]. chemicalbook.comchesci.com

In this complex, the manganese(II) center is octahedrally coordinated. The two bidentate acetylacetonate ligands occupy the equatorial plane, while the two water molecules (aqua ligands) occupy the axial positions in a trans configuration. nih.gov The use of hydrated metal salts, such as MnCl₂·4H₂O, as starting materials provides a ready source of both the Mn²⁺ ion and the water molecules that become integral to the complex's structure. blogspot.comchesci.com The formation of the stable dihydrate is a key feature of this synthesis, and specific conditions, such as controlled evaporation and drying, are necessary to obtain this specific hydrate. chemicalbook.com Anhydrous Mn(acac)₂ can be produced from the dihydrate by vacuum drying. wikipedia.org

| Precursor Type | Example Compound | Role in Synthesis | Reference |

|---|---|---|---|

| Manganese(II) Salt | Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) | Source of Mn²⁺ ions and aqua ligands | blogspot.comumb.edu |

| Ligand Source | Acetylacetone (Hacac or Pentane-2,4-dione) | Forms the primary acetylacetonate (acac⁻) ligand | blogspot.comchesci.com |

| Base | Sodium acetate (CH₃COONa) | Deprotonates acetylacetone to facilitate coordination | blogspot.comscribd.com |

| Base | Sodium hydroxide (NaOH) | Strong base to drive deprotonation of acetylacetone | psu.edu |

Redox Transformations and Oxidation State Control during Synthesis

Manganese is notable for its accessible range of oxidation states, with the +2 and +3 states being particularly relevant in acetylacetonate chemistry. The synthesis of Mn(acac)₂ hydrate is often performed in the context of, or as a direct precursor to, the synthesis of tris(acetylacetonato)manganese(III), [Mn(acac)₃].

In Situ Oxidation Pathways to Manganese(III) Acetylacetonate

The oxidation of Mn(II) to Mn(III) is a common and often intended transformation during the synthesis of manganese acetylacetonate complexes. This is typically achieved by introducing an oxidizing agent into the reaction mixture containing the Mn(II) salt and acetylacetone. The most widely used oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). blogspot.comscribd.comumb.edu

The general equation for this oxidation is: 4 Mn²⁺ + MnO₄⁻ + 8 H⁺ → 5 Mn³⁺ + 4 H₂O

This is followed by the complexation with acetylacetonate: Mn³⁺ + 3 acac⁻ → Mn(acac)₃

Autoxidation, or oxidation by atmospheric oxygen, can also occur, particularly in basic solutions, leading to the formation of brown manganese(III) species. caltech.edu

Mechanistic Insights into Manganese(II)/Manganese(III) Interconversion

The mechanism of the Mn(II)/Mn(III) interconversion is complex. In syntheses using permanganate, the core of the mechanism is the redox reaction between Mn(VII) and Mn(II). blogspot.com The reaction proceeds via the initial formation of Mn(acac)₂, which is then oxidized. The presence of acetylacetone and a buffer like sodium acetate is crucial for stabilizing the resulting Mn(III) ion by forming the highly stable, neutral Mn(acac)₃ chelate. blogspot.comscribd.com

Kinetic studies on the oxidation of acetylacetone itself by permanganate indicate that the reaction mechanism is dependent on pH. researchgate.net In alkaline media, an electron abstraction from the enolate anion is suggested, whereas in acidic media, a nucleophilic attack of permanganate on the carbonyl-carbon atom may occur. researchgate.net This suggests that the acetylacetone ligand is not merely a spectator but can be actively involved in the redox chemistry.

In the case of autoxidation by molecular oxygen, research suggests that a key step involves the formation of a direct bond between the manganese(II) center and an oxygen molecule, forming a ternary complex. caltech.edu The ligand environment significantly influences the reactivity of the Mn(II) chelate towards oxygen. caltech.edu

| Reaction Type | Description | General Equation | Reference |

|---|---|---|---|

| Complexation | Formation of the Mn(II) complex via acid-base reaction. | Mn²⁺ + 2 Hacac + 2 B → Mn(acac)₂ + 2 BH⁺ | wikipedia.org |

| Hydration | Incorporation of water as ligands in the coordination sphere. | Mn(acac)₂ + 2 H₂O → [Mn(acac)₂(H₂O)₂] | chemicalbook.comchesci.com |

| Comproportionation | Oxidation of Mn(II) to Mn(III) using permanganate. | 4 Mn²⁺ + MnO₄⁻ + 8 H⁺ → 5 Mn³⁺ + 4 H₂O | blogspot.com |

| Final Mn(III) Complexation | Chelation of the newly formed Mn(III) ion. | Mn³⁺ + 3 acac⁻ → Mn(acac)₃ | scribd.com |

Structural Elucidation and Coordination Geometry

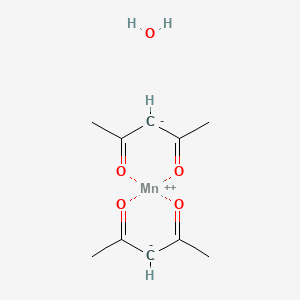

Solid-State Crystal Structure Analysis of Manganese(II) Acetylacetonate (B107027) Dihydrate

In the solid state, the compound exists as a dihydrate, [Mn(acac)₂(H₂O)₂]. Its structure has been primarily elucidated through single-crystal X-ray diffraction.

Single-crystal X-ray diffraction provides the most definitive method for determining the atomic arrangement in a crystalline solid. Studies on crystals of manganese(II) acetylacetonate dihydrate and its related cationic form, [Mn(acac)₂(H₂O)₂]⁺, show that the manganese(II) ion is located at the center of the complex. nih.gov It is coordinated by the four oxygen atoms from the two bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules. The two water molecules are typically found in trans positions to each other. nih.gov The acetylacetonate ligands can adopt different conformations; in some structures, the two acac ligands are essentially coplanar, while in others they assume a chair conformation. nih.gov

The coordination of the central Mn(II) ion by six oxygen atoms (four from two acac ligands and two from two water molecules) results in a six-coordinate, octahedral geometry. nih.govresearchgate.net The Mn(II) ion has a d⁵ electronic configuration. In its common high-spin state, the d-orbitals are each occupied by a single electron (t₂g³ eg²), resulting in a spherically symmetrical electron distribution and no ground-state electronic degeneracy. libretexts.org

Consequently, high-spin octahedral Mn(II) complexes are not subject to the strong geometric distortions predicted by the Jahn-Teller theorem, which applies to systems with degenerate electronic ground states. libretexts.orgyoutube.com However, minor distortions from a perfect octahedral symmetry are observed. These distortions arise from the different steric and electronic nature of the two types of ligands (the bidentate acetylacetonate chelates and the monodentate water molecules) and from the constraints of crystal packing in the solid state.

Manganese(II) acetylacetonate dihydrate is part of a series of isostructural dihydrate complexes formed by other divalent first-row transition metals. The acetylacetonate dihydrate complexes of cobalt(II), nickel(II), and magnesium(II) have been shown to adopt very similar crystal structures. researchgate.netresearchgate.net This is a common phenomenon where metal ions of similar size and charge crystallize with the same ligand set in an identical arrangement, leading to comparable unit cell dimensions and space groups.

The crystal structure of manganese(II) acetylacetonate dihydrate is significantly influenced by supramolecular interactions, particularly hydrogen bonding. The coordinated water molecules act as hydrogen bond donors. nih.govrsc.org In the crystal lattice, these water molecules form hydrogen bonds with the oxygen atoms of the acetylacetonate ligands of neighboring molecules. This network of hydrogen bonds links the individual [Mn(acac)₂(H₂O)₂] units together, creating a stable, extended three-dimensional supramolecular architecture. nih.gov In related cationic complexes, these water molecules can also form hydrogen bonds with counter-ions present in the crystal lattice. nih.gov

Gas-Phase Molecular Structure Determination of Manganese(II) Acetylacetonate

To understand the intrinsic molecular structure free from the effects of crystal packing and intermolecular interactions, gas-phase studies are employed.

The molecular structure of anhydrous manganese(II) acetylacetonate, Mn(acac)₂, has been determined in the vapor phase using gas-phase electron diffraction (GED). researchgate.netresearchgate.net These experimental investigations, conducted at a vapor temperature of 197(5) °C, revealed that the molecule exists as a single conformer. researchgate.net

The structure is characterized by a D₂d symmetry, featuring a central MnO₄ core with the geometry of an elongated tetrahedron. researchgate.netresearchgate.net The two bidentate acetylacetonate ligands chelate the central manganese ion. Key structural parameters determined from the GED data are summarized in the table below.

| Parameter | Value |

|---|---|

| Symmetry | D₂d |

| Mn-O bond distance (rₑ) | 2.035(5) Å |

| O-Mn-O bond angle in chelate ring | 89.4(6)° |

Characterization of Tetrahedral Coordination Geometry in the Vapor Phase

In the gas phase, free from intermolecular forces present in the solid state, manganese(II) bis-acetylacetonate, [Mn(acac)₂], adopts a distinct non-planar geometry. Experimental determination through gas-phase electron diffraction (GED) at a temperature of 197(5) °C has shown that the vapor consists of a single conformer of Mn(acac)₂. researchgate.net This conformer possesses D₂d symmetry, featuring a central structural motif of an elongated MnO₄ tetrahedron. researchgate.net The manganese-oxygen (Mn-O) bond distance (rₑ) was determined to be 2.035(5) Å. researchgate.net This tetrahedral coordination is a key characteristic of the isolated molecule. researchgate.netnih.gov

Further studies using X-ray absorption spectroscopy on gas-phase cationic manganese acetylacetonate complexes, Mn(acac)₁₋₃⁺, provide additional insights into the electronic structure and coordination. uni-freiburg.deacs.org For the Mn(acac)₁⁺ complex, where the manganese ion is in a +2 oxidation state, theoretical calculations indicate a weakly disturbed local spherical symmetry. acs.org The coordination environment significantly influences the electronic properties, with a reported shift in L₃ excitation energy of about 0.25 eV per change in coordination number. acs.org This highlights the sensitivity of the electronic structure to the geometric arrangement of the ligands around the central manganese ion in the vapor phase.

Coordination Geometry Variations in Related Manganese(II) Acetylacetonate Complexes

The coordination geometry around the Mn(II) center can be significantly altered by the introduction of other ligands or by the influence of the crystal lattice. The high-spin d⁵ electronic configuration of Mn(II) results in a zero crystal field stabilization effect, which allows for a diversity of coordination geometries. nih.gov

Influence of Ancillary Ligands (e.g., bipyridine, phenanthroline) on Coordination Polyhedron

The addition of ancillary, or secondary, ligands to the Mn(acac)₂ framework can induce dramatic changes in the coordination polyhedron, shifting it from the simple tetrahedral arrangement. A prime example is the comparison between [Mn(acac)₂(bpy)] (where bpy is 2,2'-bipyridine) and [Mn(acac)₂(phen)] (where phen is 1,10-phenanthroline).

In the solid state, [Mn(acac)₂(bpy)] presents a rare example of a trigonal-prismatic coordination geometry. researchgate.netuniversiteitleiden.nl Conversely, the closely related [Mn(acac)₂(phen)] complex adopts a distorted octahedral geometry. researchgate.netuniversiteitleiden.nl This demonstrates that even subtle differences in the ancillary ligand can favor a different coordination polyhedron. The choice of ligand, such as phenanthroline and its derivatives, can stabilize the Mn(III) oxidation state through the formation of stable chelate complexes. nih.gov In other related systems, minor changes in ligand structure, such as the addition of a methyl group, can determine whether the resulting complex is monomeric with a cis coordination or dimeric with a trans arrangement. nih.gov

Table 1: Coordination Geometry of Mn(acac)₂ Complexes with Ancillary Ligands

| Complex | Ancillary Ligand | Coordination Geometry (Solid State) |

| [Mn(acac)₂(bpy)] | 2,2'-bipyridine (B1663995) | Trigonal-Prismatic researchgate.netuniversiteitleiden.nl |

| [Mn(acac)₂(phen)] | 1,10-phenanthroline | Distorted Octahedral researchgate.netuniversiteitleiden.nl |

Crystal Packing Effects on Solid-State Geometrical Preferences

The forces exerted by the arrangement of molecules in a crystal lattice can be a determining factor in the final observed geometry, sometimes overriding the subtle electronic preferences of the molecule itself. The case of [Mn(acac)₂(bpy)] is particularly illustrative. While it exhibits a trigonal-prismatic geometry in the crystal, computational studies show a very small energy difference between this and an octahedral arrangement. researchgate.netuniversiteitleiden.nl This suggests that the trigonal-prismatic structure is largely stabilized by crystal packing effects. researchgate.netuniversiteitleiden.nl

This principle is also observed in related manganese complexes. For instance, in tris(β-diketonato)manganese(III) complexes, crystal packing effects can lead to different types of Jahn-Teller distortions, such as compressed versus the expected elongated distortion. researchgate.net The intermolecular interactions within the crystal can significantly influence the distortion of the coordination polyhedron, which in turn can affect the electronic state of the complex. scispace.com

Theoretical and Computational Structural Studies

Computational chemistry provides powerful tools for understanding and predicting the structures of manganese acetylacetonate complexes, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used method for the geometry optimization and conformational analysis of manganese acetylacetonate complexes. uni-freiburg.deresearchgate.netuniversiteitleiden.nlscispace.com Functionals such as B3LYP are commonly employed for these calculations. uni-freiburg.descispace.com

DFT calculations were crucial in investigating the preference for a specific coordination geometry in [Mn(acac)₂(bpy)] and [Mn(acac)₂(phen)]. researchgate.netuniversiteitleiden.nl The calculations revealed that for [Mn(acac)₂(bpy)], the energy difference between the trigonal-prismatic and octahedral geometries is very small, indicating that both are energetically accessible. researchgate.netuniversiteitleiden.nl This finding was key to concluding that crystal packing forces likely dictate the observed solid-state structure. researchgate.netuniversiteitleiden.nl Time-dependent DFT (TD-DFT) has also been successfully used to calculate and interpret X-ray absorption spectra of gas-phase manganese acetylacetonate complexes, showing a good agreement with experimental results. uni-freiburg.deacs.org

Correlation of Experimental and Theoretical Structural Parameters

A critical aspect of computational studies is the correlation of theoretical parameters with experimental data to validate the computational model and provide deeper insights.

X-ray Absorption Spectroscopy (XAS) for Electronic State Elucidation

X-ray Absorption Spectroscopy is a powerful, element-specific technique for probing the electronic structure of materials. By exciting core electrons to unoccupied orbitals, XAS provides detailed information about the oxidation state, spin state, and local coordination geometry of the absorbing atom. uu.nlosti.govnih.gov

The Mn L-edge (2p → 3d transitions) offers a more direct probe of the 3d valence electronic structure. rsc.orgresearchgate.net Theoretical modeling using methods like Density Functional Theory/Restricted Open-Shell Configuration Interaction with Singles (DFT/ROCIS) has been successfully used to interpret the L2,3-edge absorption spectra of Mn(acac)2. rsc.orgresearchgate.net These studies confirm that the lower excitation energy side of the L3 and L2 edges is dominated by states with the ground state high-spin multiplicity (S = 5/2), while states with lower spin multiplicity contribute to the higher energy side. rsc.org The spectral shape is influenced by the crystal field strength and charge transfer effects. nih.govdiva-portal.org

Studies on gas-phase cationic manganese acetylacetonate complexes, Mn(acac)n+ (where n=1-3), have provided fundamental insights. For instance, the L2,3 edge spectrum of Mn(acac)1+ is nearly atomic-like due to a small crystal field splitting compared to the exchange energy. nih.govacs.org In contrast, for complexes like Mn(acac)2, the crystal field and exchange splitting are of similar magnitude (~2 eV), making the electronic structure more complex. nih.govacs.org

| Complex | Formal Oxidation State | L3 Excitation Energy (eV) |

|---|---|---|

| Mn(acac)1+ (gas phase) | +2 | ~639.5 |

| Mn(acac)2 (solvated) | +2 | ~640.4 researchgate.net |

| Mn(acac)2+ (gas phase) | +3 | ~641.4 |

| Mn(acac)3 (solvated) | +3 | ~642.0 |

| Mn(acac)3+ (gas phase) | +4 | ~643.2 |

Note: Data for gas-phase cationic species are included for comparative purposes to illustrate electronic structure trends. nih.govacs.org

Ligand K-edge XAS, specifically at the oxygen K-edge for acetylacetonate complexes, provides complementary information about the electronic structure by probing the unoccupied molecular orbitals that have significant ligand character. nih.govacs.org These spectra are sensitive to the hybridization between the metal 3d and ligand orbitals. nih.gov

Time-dependent density functional theory (TD-DFT) calculations are crucial for interpreting these spectra, allowing for the identification of molecular orbitals involved in specific transitions. nih.govresearchgate.net For manganese acetylacetonate complexes, analysis of the oxygen K-edge spectra allows for the extraction of parameters like the exchange splitting, which was determined to be 2.4 eV for Mn(acac)2+ and 2.0 eV for Mn(acac)3+. nih.govacs.org The energy separation between t2g and eg-like orbitals can also be deduced, providing a measure of the crystal field splitting. nih.govresearchgate.net

The energies of X-ray absorption features are highly sensitive to the oxidation state and coordination environment of the manganese ion. uu.nlnih.gov A well-established trend is the shift of absorption edges to higher energies with an increasing oxidation state. uu.nlnih.gov This is due to the increased binding energy of the core electrons in a more positively charged ion.

For the Mn L-edge, the L3 excitation energy scales linearly with the formal oxidation state. acs.org Studies on a series of manganese acetylacetonate complexes have quantified this shift to be approximately 1.9 eV per unit increase in oxidation state. researchgate.netnih.govdiva-portal.orgacs.org However, it is important to note that the coordination environment also significantly influences the excitation energy. Changes in coordination can contribute up to 40-50% of the observed energy shift between different oxidation states, highlighting the interplay between formal charge and ligand field effects. researchgate.netnih.govdiva-portal.org For instance, a notable difference of 0.8 eV in the L3 excitation energy is observed between the neutral MnII(acac)2 and the cationic MnII(acac)1+, both having a +2 oxidation state, which is attributed to the change in coordination. nih.gov Similarly, Mn K-edge spectra show a "blue-shift" of several eV in the main edge energy upon oxidation from Mn(II) to higher oxidation states. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that probes transitions between electron spin levels induced by microwave radiation in the presence of a magnetic field. It is particularly informative for paramagnetic species like Mn(II).

Manganese(II) has a d5 electronic configuration. In the weak-field environment provided by the acetylacetonate ligands, the electrons remain unpaired, resulting in a high-spin (S = 5/2) ground state. nih.govresearchgate.net EPR spectroscopy is a definitive method for confirming this ground state. The spectra of high-spin Mn(II) complexes are characterized by a central six-line pattern centered at g ≈ 2.00. nih.govnih.gov This sextet arises from the allowed transitions (Δms = ±1) between the ms = +1/2 and ms = -1/2 electron spin sublevels, which are split by the hyperfine interaction with the 55Mn nucleus (I = 5/2, 100% natural abundance). nih.govnih.gov The presence of this characteristic pattern is a clear indicator of a Mn(II) center.

The detailed features of an EPR spectrum for a high-spin Mn(II) system are described by the spin Hamiltonian. nih.govresearchgate.netnih.gov This Hamiltonian includes terms for the electron Zeeman interaction, the hyperfine interaction, and the zero-field splitting (ZFS). nih.gov

H = βegBS + SAI + D[Sz2 - S(S+1)/3] + E(Sx2 - Sy2)

The shape of the EPR spectra for powdered samples of Mn(II) complexes is highly dependent on the magnitude of the ZFS relative to the microwave energy of the spectrometer. researchgate.net The ZFS arises from the splitting of the spin sublevels in the absence of an external magnetic field, caused by spin-orbit coupling and the asymmetric ligand field. nih.gov It is described by the axial (D) and rhombic (E) parameters. nih.govnih.gov For six-coordinate Mn(II) complexes, the absolute values for D are typically in the range of 0 to 0.18 cm-1. researchgate.net The analysis and simulation of the EPR spectra, particularly the positions and breadths of the central six lines and the surrounding weaker transitions, allow for the extraction of these spin-Hamiltonian parameters, which provide quantitative insight into the electronic structure and symmetry of the Mn(II) coordination sphere. researchgate.netnih.gov

| Parameter | Symbol | Description | Typical Value Range for Mn(II) |

|---|---|---|---|

| g-factor | g | Describes the interaction of the electron spin with the external magnetic field. | ~2.00 (isotropic) researchgate.netnih.gov |

| Hyperfine Coupling Constant | A | Describes the interaction between the electron spin and the nuclear spin of 55Mn. | ~85-100 G (~80-95 x 10-4 cm-1) |

| Axial Zero-Field Splitting | D | Describes the axial distortion from cubic symmetry. | 0 to ~0.2 cm-1researchgate.net |

| Rhombic Zero-Field Splitting | E | Describes the rhombic (in-plane) distortion from axial symmetry. | 0 to D/3 |

Solution and Solid-State EPR Spectral Interpretation

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for investigating systems with unpaired electrons, such as the high-spin d⁵ Manganese(II) ion in Manganese(II) pentane-2,4-dionate hydrate (B1144303). The interpretation of EPR spectra provides insight into the electronic structure and the local environment of the manganese center.

In the solid state, the EPR spectrum is often characterized by broad lines due to dipole-dipole interactions between neighboring manganese ions. academie-sciences.fr For Mn(II) ions, which have a total electron spin S = 5/2, the spectra can be complex. The features of the spectrum are described by the spin Hamiltonian, which includes the electron Zeeman interaction, zero-field splitting (ZFS), and hyperfine coupling to the ⁵⁵Mn nucleus (I = 5/2). The ZFS parameters, D (axial) and E (rhombic), provide information about the symmetry of the ligand field around the Mn(II) ion.

In frozen solutions, where the paramagnetic centers are magnetically dilute, the spectral resolution is often improved. High-frequency and -field EPR (HFEPR) studies on related manganese complexes have demonstrated the ability to accurately determine spin Hamiltonian parameters. nih.govacs.org For instance, HFEPR studies on Mn(acac)₃ (a Mn(III) complex) in a frozen solution allowed for the extraction of D and E values, which describe the Jahn-Teller distortion of the molecule. nih.govacs.orgresearchgate.net For Mn(II) complexes, the spectra typically show a central sextet arising from the allowed transitions (ΔMs = ±1, ΔmI = 0), which is characteristic of the interaction between the electron spin and the ⁵⁵Mn nuclear spin. The linewidths in such spectra can be influenced by factors like direct dipole-dipole interactions with protons of coordinated water molecules. academie-sciences.fr

Table 1: Key Parameters in EPR Spectral Interpretation of Mn(II) Complexes

| Parameter | Symbol | Information Provided |

| g-factor | g | Characterizes the interaction of the electron spin with the external magnetic field. For Mn(II), it is typically close to the free electron value (~2.0). |

| Zero-Field Splitting | D, E | Describes the splitting of spin states in the absence of a magnetic field, reflecting the symmetry of the metal ion's coordination environment. |

| Hyperfine Coupling Constant | A | Represents the interaction between the electron spin and the nuclear spin of the ⁵⁵Mn nucleus, leading to a characteristic six-line pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure

Paramagnetism Effects on ¹H-NMR Spectra

The presence of the paramagnetic Mn(II) center has profound effects on the ¹H-NMR spectrum of the pentane-2,4-dione (acetylacetonate, acac) ligands. nanalysis.com Unpaired electrons in paramagnetic compounds create their own magnetic fields, which interact with the surrounding nuclei. youtube.com This interaction leads to two primary effects: significant shifts in the resonance frequencies (paramagnetic shifts) and substantial broadening of the NMR signals. magritek.comillinois.edu

The signals from protons on the acetylacetonate ligand in Manganese(II) pentane-2,4-dionate are typically shifted over a much wider range compared to diamagnetic analogues. youtube.com Furthermore, the unpaired electrons provide an efficient mechanism for nuclear spin relaxation, causing the NMR lines to become very broad. illinois.edu In some cases, the signals of protons very close to the metal center can be broadened to the point of being undetectable. illinois.edu These paramagnetic effects, while complicating spectral analysis, also provide valuable information about the electronic structure and the distribution of unpaired electron spin density onto the ligand framework. youtube.com

Magnetic Moment Determination via Evans Method

The Evans method is a widely used NMR technique to determine the magnetic susceptibility and effective magnetic moment (µ_eff) of paramagnetic substances in solution. mmu.ac.uktruman.edu The method relies on measuring the change in the chemical shift of an inert reference compound (like t-butanol or tetramethylsilane) in a solvent, with and without the presence of the paramagnetic complex. magritek.comtruman.edu

The paramagnetic species alters the magnetic field experienced by the reference compound, causing a shift in its resonance frequency (Δf). nanalysis.com This frequency shift is directly proportional to the molar magnetic susceptibility (χ_M) of the complex. nanalysis.com The experiment is typically performed using a coaxial NMR tube, where the inner tube contains the pure solvent with the reference, and the outer tube contains the solution of the paramagnetic compound and the reference. truman.edu

The molar magnetic susceptibility is calculated using the following equation:

χ_M = (Δf * M) / (f * c)

Once χ_M is determined, the effective magnetic moment (µ_eff) can be calculated using the spin-only formula, which relates it to the number of unpaired electrons (n): nanalysis.com

µ_eff = 2.828 * √(χ_M * T)

where T is the absolute temperature. For a high-spin d⁵ Mn(II) ion, there are five unpaired electrons, and the theoretical spin-only magnetic moment is approximately 5.92 µ_B. The Evans method allows for an experimental determination of this value, confirming the high-spin electronic configuration of the Mn(II) center. nanalysis.com

Table 2: Parameters for Magnetic Moment Calculation via Evans Method

| Parameter | Symbol | Description |

| Molar Magnetic Susceptibility | χ_M | A measure of how much a material becomes magnetized in a magnetic field. |

| Frequency Shift | Δf | The difference in the resonance frequency of the reference compound in the presence and absence of the paramagnetic species (in Hz). nanalysis.com |

| Spectrometer Frequency | f | The operating frequency of the NMR spectrometer (in Hz). nanalysis.com |

| Concentration | c | The molar concentration of the paramagnetic complex (in mol/L). nanalysis.com |

| Temperature | T | The absolute temperature in Kelvin. nanalysis.com |

| Effective Magnetic Moment | µ_eff | The experimentally determined magnetic moment of the complex. |

| Number of Unpaired Electrons | n | The number of unpaired electrons on the metal center. nanalysis.com |

Electronic Absorption Spectroscopy (UV-Vis) and d-d Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about electronic transitions within a molecule. For transition metal complexes like Manganese(II) pentane-2,4-dionate, the spectra can feature several types of transitions, including ligand-centered (π→π*) transitions, charge-transfer transitions, and d-d transitions. libretexts.orgnih.gov

The d-d transitions involve the excitation of an electron from one d-orbital to another. libretexts.org In an octahedral ligand field, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. bath.ac.uk For a high-spin d⁵ Mn(II) ion, each of the five d-orbitals is occupied by a single electron. Any electronic transition from the t₂g to the e_g level would require the electron to flip its spin, as all the orbitals in the e_g set are already occupied by an electron with the same spin.

According to spectroscopic selection rules, such spin-forbidden transitions are very weak. bath.ac.uk Consequently, the d-d absorption bands for high-spin Mn(II) complexes are typically of very low intensity and can be difficult to observe or may be obscured by broader, more intense charge-transfer or ligand-based absorptions. nih.govrsc.org The color of many transition metal complexes arises from these d-d transitions; the pale pink color characteristic of many Mn(II) salts is a result of these very weak, spin-forbidden absorptions. nih.gov More intense bands observed in the UV region of the spectrum for manganese acetylacetonate complexes are generally assigned to π→π* transitions within the acetylacetonate ligand. nih.gov

Computational Approaches to Electronic Structure

Multiconfigurational Wave Function Theory (e.g., CASPT2)

Computational chemistry offers powerful tools for elucidating the electronic structure of complex molecules like manganese acetylacetonates (B15086760). For transition metal complexes, where electron correlation effects are significant and multiple electronic states may be close in energy, single-reference methods are often inadequate. arxiv.org Multiconfigurational wave function theories are better suited for these systems.

The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is a high-level approach that combines a multiconfigurational reference wave function (from a CASSCF calculation) with second-order perturbation theory to account for dynamic electron correlation. arxiv.org This method has been successfully used to reproduce and interpret the X-ray absorption spectra of gas-phase manganese acetylacetonate complexes. nih.govnih.govosti.gov

By performing CASPT2 calculations, researchers can model the electronic ground and excited states, providing detailed insights into the electronic structure. nih.govresearchgate.net These calculations help in assigning spectral features and can be used to determine empirical parameters such as the crystal field strength and exchange coupling. nih.govosti.gov For example, CASPT2 calculations have been employed to determine the relative stabilities of different possible geometries (e.g., planar vs. distorted square planar) for complexes like Mn(acac)₂⁺. nih.gov Such computational studies are complementary to experimental techniques, providing a deeper theoretical understanding of the bonding and electronic properties of the compound. acs.org

Reactivity, Chemical Transformations, and Mechanistic Studies

Autoxidation Processes of Manganese(II) Acetylacetonate (B107027) Complexes

The autoxidation of manganese(II) acetylacetonate, a process relevant in catalytic applications such as the drying of alkyd paints, involves the interaction of the complex with molecular oxygen. nih.govresearchgate.net The kinetics and mechanisms of this process are significantly influenced by the solvent, ligand structure, and the presence of other coordinating species. During these processes, the intensely colored Mn(III) species is often reduced in situ to the less colored manganese(II). nih.govresearchgate.net

Kinetic Studies and Rate Law Analysis in Various Solvents

Kinetic studies reveal that the oxidation of aqueous manganese(II) can be an autocatalytic process. researchgate.net The rate of reaction can be described by the differential equation: -d[MnII]/dt = k₀[MnII] + k₁[MnII]·[MnOx] researchgate.net

This indicates that the reaction is catalyzed by the manganese oxide product (MnOx). researchgate.net The rate of Mn(II) oxidation increases with rising pH values, suggesting the process is a superficial catalytic reaction. researchgate.net

In the context of alkyd formulations, the kinetics of the autoxidation process catalyzed by manganese acetylacetonate has been investigated using infrared spectroscopy. nih.govresearchgate.net Key kinetic parameters, such as the maximum rate coefficient (k_max), induction time (t_ind), and reaction half-life (t_1/2), have been determined. For instance, in certain alkyd formulations, manganese acetylacetonate demonstrates high curing power at low concentrations, which is attributed to short induction times. mdpi.com At a concentration of 0.01 wt. %, Mn(acac)₃ shows a satisfactory induction time of 2.2 hours. mdpi.com

Table 1: Kinetic Parameters for Autoxidation of Alkyd Resin S471 with Mn(acac)₃ Data sourced from kinetic experiments on thin films. mdpi.com

| Mn Concentration (wt. %) | k_max (h⁻¹) | t_ind (h) | t_1/2 (h) |

|---|---|---|---|

| 0.1 | 0.77 | 0.6 | 1.5 |

| 0.03 | 0.66 | 1.1 | 2.2 |

| 0.01 | 0.39 | 2.2 | 4.0 |

Influence of Ligand Structure on Reactivity Towards Molecular Oxygen

The ligand environment surrounding the manganese center plays a crucial role in its catalytic activity. The reactivity of manganese acetylacetonate complexes can be tailored by modifying the ligand structure. For example, the synergistic action of Mn(III)-acetylacetone with an acid can lead to a ligand exchange, forming a mixed Mn(III)-diacetylacetonecarboxylate chelate. nih.gov This replacement of an acetylacetonate ligand with a carboxylate ligand can increase the catalytic activity of the complex. nih.gov The nature of the acid ligands and their impact on the manganese(II)/manganese(III) equilibrium is a key factor in controlling the selective catalysis. nih.gov The addition of 2,2′-bipyridine to manganese catalysts has also been shown to improve activity by facilitating the Mn(III) to Mn(II) reduction. mdpi.com

Role of Acetylacetone (B45752) and Aqua Ligands in Autoxidation Mechanisms

The acetylacetonate (acac) ligand is a bidentate ligand that forms a stable six-membered chelate ring with the manganese ion, which supports the stability and reactivity of the complex. researchgate.net However, this ligand can be exchanged, which is a critical step in some catalytic cycles. The thermal decomposition of Mn(III)-acetylacetone, for example, begins with the release of an acetylacetone ligand. nih.gov In mixed-ligand complexes, the decomposition can begin with the loss of the other acid ligand, highlighting the dynamic nature of the coordination sphere. nih.gov The addition of Mn(II)-acetylacetone to solutions of Mn(III)-acetylacetone has been observed to decrease the rate of ligand exchange, suggesting the formation of a mixed-valence complex that does not undergo homolysis. nih.gov

While the direct role of aqua ligands in the autoxidation of manganese(II) acetylacetonate is not extensively detailed in the provided sources, the coordination of a water molecule to Mn(II) is a common feature in its aqueous chemistry and is known to be important for the relaxivity properties of other Mn(II) macrocyclic complexes. mdpi.com

Redox Chemistry and Electrochemical Behavior

The redox chemistry of manganese acetylacetonate is central to its function in various chemical transformations. The accessibility of multiple oxidation states, primarily Mn(II) and Mn(III), allows it to participate in electron transfer processes.

Cyclic Voltammetry Investigations of Manganese(II) Acetylacetonate Systems

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of manganese acetylacetonate complexes. dtic.milnih.gov CV investigations show that manganese(II) dithiocarbamate complexes, which are analogous in some respects, exhibit two redox couples associated with sequential single-electron, quasi-reversible processes corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox events. electrochemsci.org Cyclic voltammograms of manganese(II) complexes typically show an anodic peak and a cathodic peak, corresponding to the oxidation and reduction of the metal center. nih.gov For manganese(III) acetylacetonate, [Mn(acac)₃], in acetonitrile, a reversible redox wave corresponding to the Mn(III)/Mn(II) couple is observed.

Table 2: Selected Redox Potentials for Manganese Acetylacetonate Complexes

| Complex | Redox Couple | Potential (V) | Conditions | Reference |

|---|---|---|---|---|

| [Mn(acac)₃] | Mn(III)/Mn(II) | E₁/₂ = -0.25 | vs Ag/AgCl in DMF | |

| [Mn(acac)₃] | Oxidation | 0.222 | vs SCE in CH₃CN | researchgate.net |

| [Mn(acac)₃] | Reduction | -0.373 | vs SCE in CH₃CN | researchgate.net |

Mn(II)/Mn(III) Redox Couples and Electron Transfer Processes

The fundamental reactivity of manganese acetylacetonate complexes stems from the Mn(II)/Mn(III) redox couple. This electron transfer is typically a quasi-reversible process, the stability of which is highly dependent on the solvent environment. The conversion between Mn(II) and Mn(III) is a one-electron process. electrochemsci.orgwikipedia.org For instance, Mn(acac)₃ can be prepared by the oxidation of the manganese(II) compound, Mn(acac)₂. wikipedia.org

The interaction of low-energy electrons with thermally evaporated manganese(II) acetylacetonate results in the formation of the acetylacetonate anion ([acac]⁻) as the major species and the parent anion [Mn(II)(acac)₂]⁻ as the second most abundant. nih.govacs.org This differs from similar copper complexes where the parent anion is predominant. nih.govacs.org

Advanced spectroscopic techniques like X-ray absorption spectroscopy have been used to probe the electronic structure of manganese acetylacetonate complexes in different oxidation states. uni-freiburg.deresearchgate.netnih.govnih.gov These studies show a near-linear relationship between the formal oxidation state of manganese and the L₃-edge excitation energy, with a shift of approximately 1.9 eV for each unit increase in oxidation state. uni-freiburg.deresearchgate.net This provides a reliable method for identifying the Mn(III) state and studying the electronic changes that accompany the Mn(II)/Mn(III) electron transfer process.

Ligand Exchange Dynamics and Solvent Effects on Coordination

The coordination sphere of manganese(II) pentane-2,4-dione is not static, and the dynamics of ligand exchange, as well as the influence of solvent molecules, play a crucial role in its reactivity. The presence of water molecules in the hydrated form, Mn(acac)₂(H₂O)₂, indicates that the coordination environment can be influenced by solvent. wikipedia.org

Studies on related systems have provided insights into these dynamics. For example, in investigations of manganese(III)-acetylacetone in a methanol solution, the rate of ligand exchange with other acidic ligands has been studied. It was observed that the addition of manganese(II)-acetylacetone can decrease the rate of this ligand exchange. This suggests the formation of a mixed-valence complex, [Mn³⁺(C₅H₇O₂)ₓMn²⁺], which does not undergo homolysis as readily. nih.gov

Solvent molecules can directly coordinate to the metal center, forming adducts. Evidence from ultraviolet absorption spectra of Mn(II) acetylacetonate in various solvents points to the formation of species of the type M(acac)₂·2S, where 'S' represents an alcohol or water solvent molecule. This indicates that solvent can act as a ligand, competing for and occupying coordination sites on the manganese ion.

The nature of the ligand itself influences the catalytic ability and structure of the complex. The synergistic action of a complex like Mn(III)-acetylacetone with an acid can lead to ligand exchange, forming a mixed Mn(III)-diacetyl acetonecarboxylate chelate. nih.gov The removal of an acetylacetonate ligand, for instance, by dissolution in water where it can be protonated to form acetylacetone, can alter the pH of the solution. nih.gov

Thermal Decomposition Pathways and Mechanisms Relevant to Materials Science Applications

The thermal decomposition of manganese(II) acetylacetonate is a significant area of research, primarily due to its application in the synthesis of manganese oxide nanoparticles, which have uses in catalysis and biomedicine. The process involves heating the compound, leading to the breakdown of the complex and the formation of new solid phases.

When heated, manganese(II) acetylacetonate undergoes decomposition that ultimately yields manganese oxides. Studies on the thermal decomposition of the related manganese(III) acetylacetonate show that in an inert atmosphere, it first melts and reduces to form Mn(C₅H₇O₂)₂ in the temperature range of 140–240°C. At higher temperatures, around 500–550°С, this Mn(II) species decomposes further to produce a mixture of manganese oxides (MnO, Mn₃O₄, Mn₂O₃) and carbon.

The decomposition process can be controlled to produce specific nanoparticle morphologies and compositions. A common method involves the thermal decomposition of manganese(II) acetylacetonate in the presence of organic solvents and stabilizers, such as oleylamine (B85491) and dibenzyl ether. Current time information in Cass County, US. This one-pot synthesis allows for precise control over the temperature profile, which in turn affects the resulting nanoparticle size and chemistry. Current time information in Cass County, US. The anhydrous form of the complex sublimes at 200°C under a vacuum of 2mm Hg. chemicalbook.com

Below is a table summarizing the decomposition products at different temperature ranges for a related manganese acetylacetonate compound.

| Temperature Range | Process | Products |

| 140–240°C | Melting and Reduction of Mn(acac)₃ | Mn(C₅H₇O₂)₂ |

| 500–550°C | Decomposition of Mn(acac)₂ | MnO, Mn₃O₄, Mn₂O₃, Carbon |

Solid-State Reactivity Investigations

The reactivity of manganese(II) pentane-2,4-dione in the solid state is an important aspect of its chemistry, influencing its synthesis, stability, and transformations into other materials.

One notable solid-state reaction is the synthesis of manganese(III) acetylacetonate, which can be prepared through the comproportionation of the manganese(II) compound, Mn(acac)₂, with potassium permanganate (B83412) in the presence of additional acetylacetone. wikipedia.org This reaction involves the oxidation of Mn(II) and the reduction of Mn(VII) in a solid-state or slurry-phase reaction.

Mechanochemical synthesis, which utilizes mechanical force to initiate chemical reactions, represents another avenue for the solid-state reactivity of manganese acetylacetonate precursors. acs.org This method, often carried out through grinding or ball milling, can facilitate coordination bond formation at room temperature, sometimes without the need for solvents. acs.org

The solid dihydrate, Mn(acac)₂(H₂O)₂, can be converted to the anhydrous solid, Mn(acac)₂, by vacuum drying. wikipedia.org This process demonstrates a solid-state transformation involving the removal of coordinated water ligands without the complete breakdown of the coordination complex. Further heating of the solid leads to the thermal decomposition reactions discussed previously, which are themselves examples of solid-state reactivity.

Additionally, reactions of related manganese acetylacetonate complexes in the solid phase have been explored. For instance, the equimolar reactions of tris(acetylacetonato)manganese(III) with hydrogen halides in organic solvents can yield intermediary solid manganese(III) products of the formula MnX(acac)₂, where X is a halide. oup.com Although initiated in a solvent, the formation and isolation of these solid products are key steps in the reaction pathway.

Catalytic Applications and Reaction Mechanisms

Oxidation Catalysis

The compound's ability to cycle between Mn(II), Mn(III), and higher oxidation states makes it an effective catalyst for oxidation reactions, utilizing oxidants ranging from molecular oxygen to peroxides.

Catalytic Autoxidation of Organic Substrates

Manganese(II) acetylacetonate (B107027) and related manganese β-diketonate complexes are effective catalysts for the autoxidation of various organic substrates, a process that uses molecular oxygen as the terminal oxidant. caltech.edu The mechanism of catalysis is influenced by factors such as the substrate, solvent, and the specific structure of the manganese complex. caltech.edu

Studies on the autoxidation of bis(acetylacetonato)diaquomanganese(II) itself have provided insight into its catalytic action. In benzene, the oxidation follows a rate law that suggests both an uncatalyzed bimolecular reaction between the complex and oxygen, and a separate pathway catalyzed by free acetylacetone (B45752). caltech.edu In contrast, in ethanol, an excess of the acetylacetone ligand inhibits the autoxidation, pointing to a crucial step involving the direct coordination of molecular oxygen to the manganese center. caltech.edu

When catalyzing the autoxidation of external organic substrates, the behavior can be categorized into three classes, where the manganese catalyst exists predominantly as Mn(II), Mn(III), or a mixture of both oxidation states. caltech.edu The available data are consistent with a mechanism that involves the formation of a ternary complex consisting of the manganese catalyst, the organic substrate, and molecular oxygen. caltech.edu The structure of the β-diketone ligand significantly impacts the reactivity of the manganese(II) chelate towards oxygen. caltech.edu

Interactive Data Table: Catalytic Behavior in Autoxidation

| Predominant Manganese Oxidation State | Mechanistic Feature | Reference |

| Divalent (Mn(II)) | Formation of a ternary complex (Substrate-Mn-O₂) is a key step. | caltech.edu |

| Trivalent (Mn(III)) | The trivalent metal ion oxidizes the substrate to initiate a radical chain. | caltech.edu |

| Mixed (Mn(II)/Mn(III)) | A combination of pathways contributes to the overall reaction. | caltech.edu |

Biomimetic Oxidation Catalysis (e.g., related to Oxygen-Evolving Complex)

The natural Oxygen-Evolving Complex (OEC) in Photosystem II, a Mn₄CaO₅ cluster, catalyzes the fundamental process of water oxidation to produce molecular oxygen. nih.govrsc.orgrsc.org This has inspired extensive research into synthetic manganese complexes that can mimic this function for applications in artificial photosynthesis and renewable energy. rsc.orgnih.gov

Manganese(II) acetylacetonate often serves as a convenient and cost-effective starting material or precatalyst for the synthesis of more intricate, multinuclear manganese clusters designed as functional models of the OEC. nsf.gov While simple mononuclear complexes like manganese(II) acetylacetonate are not typically active for water oxidation on their own, they are crucial building blocks for catalysts that are. The challenge in creating effective biomimetic catalysts lies in stabilizing the manganese ions in a reactive yet stable structure, as ligand lability can often lead to catalyst decomposition under the harsh oxidative conditions required for water splitting. nih.gov Research has focused on designing sophisticated ligands that can hold multiple manganese atoms in close proximity, facilitating the multi-electron transfer needed for O-O bond formation. rsc.org

Catalytic Lignin (B12514952) Oxidation in Solvent Systems

Lignin, a complex biopolymer, is a potential source of valuable aromatic chemicals. mdpi.comnih.gov Catalytic oxidation is a key strategy for lignin depolymerization, breaking down its robust structure into smaller, usable monomers. mdpi.comfrontiersin.org Manganese catalysts, including manganese(II) acetylacetonate and related salts, play a significant role in these processes, often in combination with co-catalysts. mdpi.comnih.gov

A catalytic autoxidation method utilizing a combination of manganese and zirconium salts in acetic acid has been shown to effectively cleave the recalcitrant carbon-carbon bonds within lignin-derived oligomers. nih.gov This system uses molecular oxygen as the oxidant and produces aromatic carboxylic acids as the primary products. nih.gov The synergy between manganese and the co-catalyst is crucial; manganese alone is less active for C-C bond cleavage under these conditions. nih.gov These oxidation systems allow for the conversion of lignin into valuable chemical feedstocks like vanillin, syringaldehyde, and their corresponding acids. mdpi.com

Interactive Data Table: Manganese-Zirconium Catalyzed Lignin Oxidation

| Lignin Source | Catalyst System | Primary Products | Reference |

| Pine Oligomers | Mn(OAc)₂ / Zr(acac)₄ in Acetic Acid | Aromatic Carboxylic Acids | nih.gov |

| Poplar Oligomers | Mn(OAc)₂ / Zr(acac)₄ in Acetic Acid | Aromatic Carboxylic Acids | nih.gov |

Hydrofunctionalization Reactions

Manganese(II) acetylacetonate is also employed as a precatalyst in hydrofunctionalization reactions, where an H-X molecule (e.g., H-SiR₃ or H-OH) is added across an unsaturated bond.

Mechanisms of Manganese-Catalyzed Hydrosilylation

The hydrosilylation of olefins, the addition of a silicon-hydride bond across a C=C double bond, is a fundamental transformation in organic synthesis and silicone chemistry. rsc.org Manganese complexes, including those derived from manganese(II) acetylacetonate, have emerged as effective, earth-abundant catalysts for this reaction. nih.govacs.org

While multiple mechanisms can operate depending on the specific catalyst and substrate, a common pathway for systems starting with Mn(II) precursors involves an initial in-situ reduction of the Mn(II) center to a catalytically active Mn(I) or Mn(0) species. nih.govacs.org The catalytic cycle is then proposed to proceed through a coordination mechanism:

Formation of a Manganese-Hydride: The active low-valent manganese species reacts with the silane (B1218182) to form a manganese-hydride (Mn-H) intermediate.

Migratory Insertion: The olefin coordinates to the manganese-hydride complex and undergoes migratory insertion into the Mn-H bond, forming a manganese-alkyl intermediate. rsc.orgnih.gov This step is often rate-determining and dictates the regioselectivity of the reaction. rsc.org

Sigma-Bond Metathesis: The manganese-alkyl intermediate reacts with another molecule of silane in a σ-bond metathesis step. This forms the final hydrosilylated product and regenerates the manganese-hydride catalyst, closing the catalytic loop. nih.gov

The regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov) is highly dependent on the substrate and the ligand environment of the manganese catalyst. rsc.org For instance, with certain β-diketiminate manganese hydride catalysts, aliphatic alkenes undergo anti-Markovnikov hydrosilylation, while styrenes yield the Markovnikov product. rsc.org

Olefin Hydration Catalysis via Manganese(II) Complexes

The addition of water across a double bond (hydration) to form alcohols is a cornerstone reaction in chemical synthesis. Manganese(II) complexes, particularly those with diketonate ligands similar to acetylacetonate, can catalyze the hydration of olefins, typically yielding the Markovnikov alcohol product. nih.gov These reactions often proceed via a radical mechanism, distinct from the coordination pathways of hydrosilylation. nih.govacs.org

In a representative system, a manganese(II) catalyst, in the presence of an oxygen atmosphere and a silane as a reductant, facilitates the formation of an alcohol. nih.gov The reaction is particularly effective for aryl-substituted and multi-substituted alkenes. nih.gov For example, Mn(dpm)₃ (where dpm is the dipivaloylmethanate ligand, a bulkier analogue of acetylacetonate) has been used to hydrate (B1144303) dienes selectively to the corresponding alcohols. nih.gov The use of manganese(II) sources was also found to be effective for the hydration of α,β-unsaturated esters to yield valuable β-hydroxy esters. nih.gov The regioselectivity is governed by the stability of the intermediate radical formed upon hydrogen atom transfer to the olefin. nih.gov

Interactive Data Table: Examples of Manganese-Catalyzed Olefin Hydration

| Substrate | Catalyst | Product | Key Feature | Reference |

| 1-Decene | Co(acac)₂ / PhSiH₃ / O₂ | Decan-2-ol | Markovnikov hydration; Mn complexes also active. | nih.gov |

| α,β-Unsaturated Esters | Mn(dpm)₂ / PhSiH₃ / O₂ | β-Hydroxy Esters | Regioselectivity depends on radical stability. | nih.gov |

| Dienes in natural product synthesis | Mn(dpm)₃ | Diol | Selective Markovnikov hydration of both double bonds. | nih.gov |

Hydroamination of Unsaturated Carbon-Carbon Bonds

The addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is a highly atom-economical method for synthesizing amines, which are crucial building blocks in pharmaceuticals and agrochemicals. While the field has seen extensive development, the use of manganese(II) acetylacetonate specifically for this transformation is not prominent in the literature. Instead, research into manganese-catalyzed hydroamination has largely focused on other manganese precursors and complex types.

Recent advancements have highlighted the efficacy of well-defined manganese pincer complexes. For instance, manganese complexes bearing PNP-pincer ligands have been successfully applied in the formal hydroamination of allylic alcohols. nih.govunipd.it These reactions often proceed through a "borrowing-hydrogen" or "hydrogen auto-transfer" mechanism. acs.orgacs.org This process typically involves the initial dehydrogenation of the alcohol substrate by the manganese catalyst, followed by a Michael addition of the amine to the resulting unsaturated carbonyl intermediate, and a final hydrogenation step to yield the γ-amino alcohol product. nih.govunipd.it Both primary and secondary amines have been successfully coupled with a range of allylic alcohols using these systems. nih.govacs.org

Furthermore, other manganese sources, such as Mn₂(CO)₁₀, have been employed in photochemically-promoted hydroamination reactions of alkenes. acs.org These methods often involve the generation of amidyl radicals through an N-F bond activation strategy. acs.org Although manganese catalysis is a promising avenue for hydroamination, current research predominantly utilizes specialized pincer-type ligands or carbonyl complexes rather than simple acetylacetonate salts to achieve high efficiency and selectivity. nih.govacs.orgacs.orgresearchgate.netchemrxiv.org

Polymerization Catalysis Utilizing Manganese(II) Acetylacetonate

Manganese acetylacetonate complexes serve as effective initiators for free-radical polymerization, a cornerstone of the polymer industry for producing a vast array of materials. mdpi.comnih.gov While manganese(III) acetylacetonate, Mn(acac)₃, is often cited as the primary initiator, its mechanism of action directly involves the formation of manganese(II) acetylacetonate, Mn(acac)₂.

The effectiveness of this initiation system can be significantly influenced by the reaction conditions, such as the presence of donor additives. For example, the rate of polymerization for monomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN) using Mn(acac)₃ is dramatically increased in the presence of dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov These polymerizations exhibit classic free-radical characteristics, with the rate being proportional to the square root of the initiator concentration. nih.gov The system shows selectivity, with initiation rates following the order of acrylonitrile > methyl methacrylate > styrene (B11656) in the presence of DMSO. nih.gov

Table 1: Influence of Dimethyl Sulfoxide (DMSO) on the Rate of Polymerization Initiated by Mn(acac)₃ at 25°C

| Monomer | % DMSO (v/v) | Rate of Polymerization (% per hr) |

|---|---|---|

| Styrene (ST) | 0 | Negligible |

| 80 | ~0.5 | |

| Methyl Methacrylate (MMA) | 0 | Negligible |

| 60 | ~10.0 | |

| Acrylonitrile (AN) | 0 | Negligible |

| 40 | ~15.0 |

Data derived from graphical representations in Bamford, C. H.; Lind, D. J. (1966). nih.gov

This process, where Mn(II) is a key product of the radical-generating step, highlights its integral role within the catalytic cycle of polymerization initiated by higher-valent manganese acetylacetonates (B15086760). rsc.org

Mechanistic Studies of Manganese(II) Acetylacetonate in Catalytic Cycles

The catalytic versatility of manganese acetylacetonate stems from the ability of manganese to access multiple oxidation states, leading to a variety of active species and intermediates depending on the reaction environment. The facile redox cycling between Mn(II) and Mn(III) is fundamental to many of its catalytic applications. mdpi.comresearchgate.net

Acetylacetonyl Radical (acac•): In free-radical polymerizations initiated by Mn(acac)₃, the primary radical species responsible for starting the chain reaction is the acetylacetonyl radical, formed concomitantly with Mn(acac)₂. mdpi.comnih.gov

Mn(III)/Mn(II) Redox Couple: This couple is central to oxidative processes, such as the drying of alkyd paints. The cycle involves the decomposition of hydroperoxides by both Mn(II) and Mn(III) to generate the radicals necessary for cross-linking. acs.org In some catalytic systems, the addition of ligands like 2,2'-bipyridine (B1663995) (bpy) can facilitate the reduction of Mn(III) to Mn(II), enhancing catalytic activity. researchgate.net This leads to the proposed in-situ formation of reactive species like [Mn(II)(acac)₂(bpy)] and [Mn(III)(acac)₂(bpy)]⁺. researchgate.net

Higher-Valent Manganese-Oxo Species: In certain oxidation reactions, evidence points to the formation of high-valent manganese-oxo species. For example, mechanistic studies of alcohol oxidation catalyzed by a Mn(III) complex supported the formation of a manganese(V)-oxo system as the key active species responsible for hydrogen atom abstraction. youtube.com

Low-Valent Mn(I) Species: In reductive catalysis, such as hydrogenation and hydrosilylation, Mn(I)-hydride species are often proposed as the catalytically active intermediates. researchgate.net These can be generated in situ from Mn(II) precursors. researchgate.net

Manganese-Enolate Complexes: For reactions involving carbonyl compounds, the initial step is often the formation of a manganese(III)-enolate complex, which then undergoes reduction to Mn(II) to generate a carbon-centered radical. mdpi.com

The specific intermediate is thus highly dependent on the substrates, solvents, and additives present, allowing for a wide range of catalytic transformations.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of manganese-catalyzed reactions, providing insights into reaction energies, transition state structures, and the electronic properties of intermediates that are often difficult to capture experimentally. researchgate.net

Computational studies have been applied to understand the structure of manganese acetylacetonate complexes themselves. DFT calculations have been used to investigate the ground-state structures and electronic properties of gas-phase Mn(acac)n⁺ complexes (n=1-3) and to analyze the Jahn-Teller distortions present in Mn(acac)₃. rsc.org

In the context of catalysis, DFT has been instrumental in mapping out reaction pathways. For example, theoretical studies on the asymmetric hydrogenation of ketones catalyzed by manganese-pincer complexes have identified the hydrogen transfer step as being decisive for chirality and have guided the design of new ligands to improve stereoselectivity. researchgate.net Similarly, the mechanism for the Claisen-Tishchenko reaction catalyzed by Mn(I)-PNN complexes was investigated using DFT, revealing that the hydride transfer from the substrate to the manganese center is the rate-limiting step.

While many computational studies focus on specialized manganese pincer or carbonyl complexes, the fundamental principles and methodologies are directly applicable to understanding the reactivity of Mn(acac)₂. These studies allow for the exploration of different potential catalytic cycles, the calculation of activation barriers for key steps like oxidative addition and reductive elimination, and the rationalization of observed product selectivities. acs.org For instance, DFT calculations on a dinuclear manganese complex explained the catalytic generation of O₂ by identifying a highly reactive Mn(IV)Mn(IV)-oxyl intermediate and calculating the free energy barriers for subsequent steps. Such computational approaches are crucial for transitioning from empirical catalyst development to rational design based on mechanistic understanding.

Drying Catalysis in Alkyd Formulations

Manganese(II) acetylacetonate is a key component in the catalysis of drying for alkyd-based paints and coatings. These formulations cure, or dry, through an autoxidation mechanism, which involves the oxidative cross-linking of unsaturated fatty acid chains in the alkyd resin. acs.orgchemrxiv.org Metal catalysts, known as driers or siccatives, are added to accelerate this process. chemrxiv.org

While cobalt-based driers have historically been the industry standard, manganese-based driers, including acetylacetonate complexes, are prominent alternatives. researchgate.net The catalytic process begins after an initial induction period where natural anti-oxidants are consumed. acs.org The metal catalyst then facilitates the decomposition of hydroperoxides (ROOH), which are formed by the reaction of atmospheric oxygen with the fatty acid chains. acs.org The decomposition of these hydroperoxides by the Mn(II)/Mn(III) redox couple generates peroxyl (ROO•) and alkoxyl (RO•) radicals. acs.org These highly reactive radicals initiate polymerization through radical termination reactions, forming the cross-linked, hardened paint film. acs.org

Manganese(III) acetylacetonate is often used as the precursor, which demonstrates strong drying activity. acs.org During the process, the intensely colored Mn(III) is reduced in situ to the much less colored Mn(II) state, which is advantageous for use in clear or light-colored paints. acs.org The performance of manganese driers can be further enhanced by the addition of co-ligands, such as 2,2'-bipyridine (bpy), which can significantly increase the rate of oxidation. researchgate.net However, this can sometimes lead to a lower degree of oligomerization, potentially affecting final film hardness. researchgate.netresearchgate.net

The effectiveness of manganese acetylacetonate as a drier has been documented in various solvent-borne and high-solid alkyd formulations, where it can outperform commercial cobalt driers under certain conditions.

Table 2: Dry-Through Time (τ₄) for Alkyd Resin SP262 with Different Driers

| Drier | Metal Concentration (wt. %) | Dry-Through Time (τ₄) (hours) |

|---|---|---|

| Manganese(III) Acetylacetonate (Mn) | 0.1 | < 10 |

| 0.05 | < 10 | |

| 0.03 | < 10 | |

| Cobalt(II) 2-ethylhexanoate (B8288628) (Co) | 0.1 | > 15 |

| 0.05 | > 15 | |

| 0.03 | > 15 |

Data sourced from Vlček, T.; et al. (2020).

Advanced Materials Precursors and Deposition Science

Precursors for Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Epitaxy (ALE)

Manganese(II) acetylacetonate (B107027) hydrate (B1144303) is a key precursor in vapor deposition techniques like Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Epitaxy (ALE), which are fundamental for producing high-quality thin films. These methods are preferred for their ability to create uniform and conformal layers over large areas, a necessity for many modern technological applications. mdpi.com

In MOCVD, manganese(II) acetylacetonate dihydrate [Mn(acac)₂(H₂O)₂] is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form manganese oxide films. mocvd-precursor-encyclopedia.de The deposition process is influenced by several parameters, including substrate temperature, reactor pressure, and the composition of the carrier and reactive gases. mocvd-precursor-encyclopedia.de For instance, manganese oxide films have been successfully grown using Mn(acac)₂(H₂O)₂ at deposition temperatures ranging from 400–700°C. mocvd-precursor-encyclopedia.de The growth rate of these films typically follows a thermal activation pattern, with a reported activation energy of approximately 1.7 eV for carbonaceous MnOx films deposited in an Argon atmosphere. mocvd-precursor-encyclopedia.de The composition of the resulting film is a complex function of the deposition conditions. Thermodynamic analysis can be used to predict the stability windows for the growth of different manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄, and MnO₂) based on the thermodynamic parameters of the MOCVD process. mocvd-precursor-encyclopedia.de